1-(benzylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide
Description
1-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a phenylmethanesulfonyl group and a phenylsulfanyl ethyl group, making it a unique molecule with interesting chemical properties.
Properties
Molecular Formula |
C21H26N2O3S2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S2/c24-21(22-13-16-27-20-9-5-2-6-10-20)19-11-14-23(15-12-19)28(25,26)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24) |
InChI Key |
POMYVKUSIIBEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfonyl chlorides, thiols, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonyl and sulfanyl groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-phenylmethanesulfonyl-N-(propan-2-yl)piperidine-4-carboxamide
- 1-phenylmethanesulfonyl-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide .
Uniqueness
1-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and sulfanyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
